molecular formula C10H7ClO3 B1505814 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one CAS No. 64729-38-0

6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one

Cat. No. B1505814
CAS RN: 64729-38-0
M. Wt: 210.61 g/mol
InChI Key: WOILRPBEBXTBKT-UHFFFAOYSA-N
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Description

“6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one” includes a coumarin ring with a chlorine atom at the 6th position, a hydroxy group at the 4th position, and a methyl group at the 7th position .


Physical And Chemical Properties Analysis

The empirical formula of “6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one” is C10H7ClO3, and its molecular weight is 210.61 . More detailed physical and chemical properties are not available in the current resources.

properties

IUPAC Name

6-chloro-4-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-2-9-6(3-7(5)11)8(12)4-10(13)14-9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOILRPBEBXTBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715617
Record name 6-Chloro-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one

CAS RN

64729-38-0
Record name 6-Chloro-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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